

Spectroscopic characterization of Azulen-2-amine

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Compound of Interest

Compound Name: Azulen-2-amine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Azulen-2-amine**

Authored by: A Senior Application Scientist

Foreword: Unveiling the Blue Enigma

Azulene, a non-benzenoid isomer of naphthalene, has captivated chemists for over a century with its striking blue color and anomalous photophysical properties, which defy the predictions of simple Huckel theory. The introduction of an amino substituent at the 2-position, yielding **Azulen-2-amine**, profoundly modulates its electronic structure and, consequently, its spectroscopic signature. This guide provides a comprehensive, research-level exploration of the spectroscopic characterization of **Azulen-2-amine**, designed for professionals in materials science, medicinal chemistry, and drug development. We will move beyond rote data presentation to dissect the why behind the spectra, grounding our analysis in the molecule's unique structural and electronic framework.

The Structural and Electronic Landscape of Azulen-2-amine

Unlike its isomer naphthalene, azulene consists of a fused cyclopentadiene and cycloheptatriene ring system. This fusion results in a dipole moment, a rare feature for a hydrocarbon, arising from an electronic ground state with partial charge separation—the five-membered ring is electron-rich (pseudo-aromatic anion character), and the seven-membered ring is electron-poor (pseudo-aromatic cation character).

The introduction of the electron-donating amine ($-\text{NH}_2$) group at the 2-position of the seven-membered ring further perturbs this electronic landscape. This substitution enhances the electron density of the cycloheptatriene ring, influencing the molecule's absorption, emission, and magnetic resonance properties. Understanding this fundamental electronic structure is paramount to interpreting the spectroscopic data that follows.

UV-Visible (UV-Vis) Spectroscopy: Probing the π -Electron System

UV-Vis spectroscopy is particularly informative for highly conjugated systems like **Azulen-2-amine**. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For azulene derivatives, the key transitions are typically $\pi \rightarrow \pi^*$.

2.1. Theoretical Insights

The visible absorption of azulene, responsible for its blue color, is attributed to the $S_0 \rightarrow S_1$ transition, which is unusually weak. The intense absorption lies in the UV region ($S_0 \rightarrow S_2$ transition). The introduction of the $-\text{NH}_2$ group at the 2-position acts as an auxochrome, an electron-donating group that interacts with the π -system. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap. Consequently, a bathochromic (red) shift in the absorption maxima is expected compared to unsubstituted azulene. The specific absorption characteristics are also sensitive to solvent polarity.^{[1][2]}

2.2. Experimental Protocol: UV-Vis Absorbance Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 1-5 mg of **Azulen-2-amine**.
 - Dissolve the sample in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) in a Class A volumetric flask to a final concentration of approximately 10^{-4} to 10^{-5} M. Ensure complete dissolution.
 - Prepare a blank solution using the same solvent.
- Instrumentation & Measurement:

- Use a dual-beam UV-Vis spectrophotometer.
- Fill a quartz cuvette with the blank solution and another with the sample solution.
- Record a baseline spectrum with the blank solution.
- Measure the absorbance of the sample solution over a wavelength range of 200-800 nm.

[3]

2.3. Expected Data & Interpretation

The UV-Vis spectrum of **Azulen-2-amine** will exhibit multiple absorption bands. The long-wavelength absorption, corresponding to the $S_0 \rightarrow S_1$ transition, will likely be in the visible region, while more intense absorptions will appear in the UV region.[4]

Table 1: Expected UV-Vis Absorption Maxima (λ_{max}) for **Azulen-2-amine**

Solvent	$\lambda_{\text{max}} (S_0 \rightarrow S_1)$ (nm)	$\lambda_{\text{max}} (S_0 \rightarrow S_2)$ (nm)	Molar Absorptivity (ϵ)
Ethanol	~580-620	~350-380	Varies with transition
Cyclohexane	~570-610	~340-370	Varies with transition

Note: These are estimated values based on the known behavior of azulene and its amino-derivatives. Actual values must be determined experimentally.

The shift in λ_{max} with solvent polarity can provide insights into the change in dipole moment upon electronic excitation.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an indispensable tool for confirming the presence of key functional groups.

3.1. Theoretical Insights

For **Azulen-2-amine**, the most characteristic IR absorptions will arise from the N-H bonds of the primary amine and the C=C and C-H bonds of the azulene core. Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[5][6] The aromatic C-H stretching and C=C ring stretching vibrations will also be prominent.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation:

- Place a small, solid sample of **Azulen-2-amine** directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

- Instrumentation & Measurement:

- Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Record a background spectrum of the clean, empty ATR crystal.
- Record the sample spectrum, typically over a range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3.3. Expected Data & Interpretation

The IR spectrum will provide a "fingerprint" for **Azulen-2-amine**, confirming its structural features.

Table 2: Characteristic IR Absorption Frequencies for **Azulen-2-amine**

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity	Notes
N-H Stretch (asymmetric & symmetric)	3500 - 3300	Medium, Sharp	Two distinct peaks confirm a primary amine. ^[7]
Aromatic C-H Stretch	3100 - 3000	Medium to Weak	Characteristic of the azulene ring.
C=C Ring Stretch	1650 - 1550	Medium to Strong	Multiple bands are expected due to the complex ring system.
N-H Bend (Scissoring)	1650 - 1580	Medium	Confirms the presence of a primary amine. ^[6]
C-N Stretch (Aromatic)	1335 - 1250	Strong	Indicates the amine is attached to the aromatic ring. ^[6]
C-H Out-of-Plane Bending	900 - 675	Strong	Provides information on the substitution pattern of the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of **Azulen-2-amine**.

4.1. Theoretical Insights

The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with protons on the electron-rich five-membered ring expected to be shielded (lower δ) compared to those on the electron-

poor seven-membered ring.[8] The amine protons often appear as a broad signal.[5] The ^{13}C NMR spectrum will similarly show a signal for each unique carbon atom.

4.2. Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve 5-10 mg of **Azulen-2-amine** in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm), if not already present in the solvent.
- Instrumentation & Measurement:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
 - Acquire the ^1H NMR spectrum.
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
 - For unambiguous assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[10]

4.3. Expected Data & Interpretation

The combination of ^1H and ^{13}C NMR spectra will allow for the complete assignment of the molecular structure.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ) for **Azulen-2-amine** (in CDCl_3)

Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1, 3	~6.8 - 7.2	~110 - 120
2	-	~150 - 160
4, 8	~7.8 - 8.2	~135 - 140
5, 7	~6.9 - 7.3	~122 - 128
6	~7.4 - 7.8	~136 - 138
9, 10 (bridgehead)	-	~140 - 145
NH ₂	~3.5 - 5.0 (broad)	-

Note: These are predicted values. Actual chemical shifts can vary based on solvent and concentration. Coupling constants (J-values) in the ¹H spectrum will be crucial for confirming proton connectivity.

The amine protons' signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to H-D exchange.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

5.1. Theoretical Insights

For **Azulen-2-amine** (C₁₀H₉N), the molecular formula contains an odd number of nitrogen atoms. According to the Nitrogen Rule, this will result in a molecular ion (M⁺) with an odd mass-to-charge ratio (m/z).[12][13] The expected monoisotopic mass is approximately 143.07. Fragmentation will likely involve the loss of small molecules or radicals from the azulene core. The primary fragmentation pathway for amines is typically α -cleavage, though for aromatic amines, fragmentation of the ring system is also common.[14][15]

5.2. Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile samples.
- Instrumentation & Measurement:
 - Use a mass spectrometer with an electron ionization (EI) source. A standard ionization energy is 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
 - High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[9]

5.3. Expected Data & Interpretation

The mass spectrum will show a prominent molecular ion peak and several fragment ions.

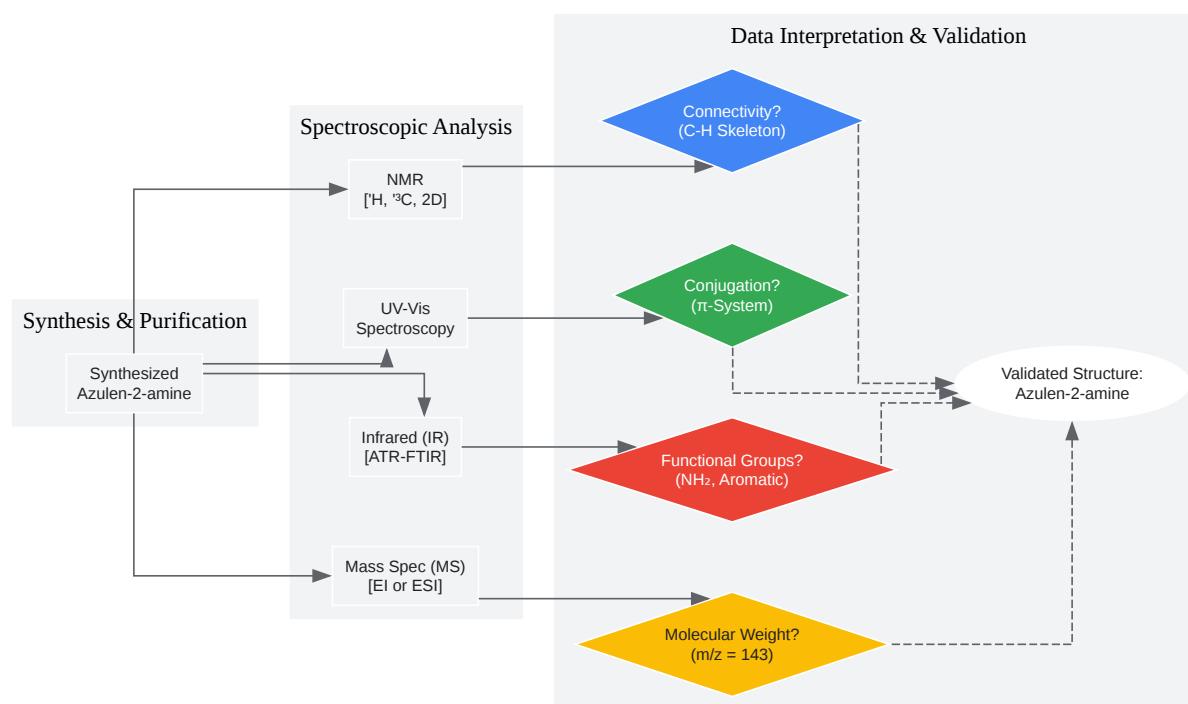
Table 4: Expected Key Ions in the Mass Spectrum of **Azulen-2-amine**

m/z	Ion	Interpretation
143	$[\text{C}_{10}\text{H}_9\text{N}]^+$	Molecular Ion ($\text{M}^{+\cdot}$)
142	$[\text{M}-\text{H}]^+$	Loss of a hydrogen radical
116	$[\text{M}-\text{HCN}]^+$	Loss of hydrogen cyanide
115	$[\text{C}_9\text{H}_7]^+$	Loss of HCN and H radical (Azulenyl cation)

The molecular ion should be the peak with the highest m/z value (unless isotopes are considered). The fragmentation pattern helps to confirm the aromatic amine structure.

Integrated Spectroscopic Analysis Workflow

A robust characterization of **Azulen-2-amine** relies on the synergistic interpretation of all spectroscopic data. The following workflow ensures a self-validating system for structural elucidation.



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Caption: Integrated workflow for the spectroscopic characterization of **Azulen-2-amine**.

Conclusion

The spectroscopic characterization of **Azulen-2-amine** is a multi-faceted process that requires the integration of UV-Vis, IR, NMR, and Mass Spectrometry data. Each technique provides a

unique and complementary piece of the structural puzzle. UV-Vis spectroscopy elucidates the electronic transitions of the π -system, IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps the precise atomic connectivity, and mass spectrometry verifies the molecular weight and elemental composition. By following the detailed protocols and interpretative guidelines outlined in this guide, researchers can confidently and accurately characterize this fascinating and scientifically significant molecule.

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